tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride
Overview
Description
“tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride” is a compound with the CAS Number: 914465-97-7 . It has a molecular weight of 272.77 . The compound is usually stored in an inert atmosphere at a temperature between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride” is 1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H
.
Physical And Chemical Properties Analysis
“tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride” is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
Synthesis and Molecular Structure
Research has demonstrated the use of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride in the synthesis of complex molecular structures. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized, a cyclic amino acid ester, and its structure was determined via single-crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Chemical Synthesis Processes
The compound is used in various chemical synthesis processes. For instance, enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives involves electrophilic attack mechanisms where tert-butyl bromoacetate is used, leading to the introduction of nitrogen through the Curtius reaction (Arvanitis et al., 1998).
Catalytic Applications
The compound finds application in catalysis. A study showcased its use in the selective aerobic oxidation of allylic and benzylic alcohols, catalyzing the oxidation process to yield α,β-unsaturated carbonyl compounds (Shen et al., 2012).
Structural and Functional Studies
Several studies focus on the structural and functional aspects of derivatives of this compound. For instance, the X-ray structure and Hirshfeld analysis of triazolyl-indole bearing alkylsulfanyl moieties were explored to understand molecular interactions and charge distribution (Boraei et al., 2021).
Synthesis of Medicinally Relevant Compounds
This compound is also involved in the synthesis of medicinally relevant structures. An example is the synthesis of antihypertensive indole derivatives exhibiting beta-adrenergic receptor antagonist and vasodilating activity (Kreighbaum et al., 1980).
Synthesis of Heterocyclic Compounds
The compound is instrumental in the synthesis of diverse heterocyclic compounds. One study reported the synthesis of annulated gamma-carbolines and heteropolycycles via palladium-catalyzed intramolecular annulation, indicating its versatility in organic synthesis (Zhang & Larock, 2003).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)indole-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16;/h4-7,9H,8,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOHOPFKAGAFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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